![molecular formula C30H22BrN5O3S B11092320 [8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B11092320.png)
[8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methanone” is a complex heterocyclic compound with a spirocyclic structure. It contains both nitrogen and sulfur atoms in its ring system.
Aromatic Nature: The indole nucleus within the compound contributes to its aromatic character, making it an interesting target for synthetic and biological studies.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Ullmann reaction, which couples aryl halides (such as 4-bromophenyl bromide) with amines (such as 4-nitroaniline) to form the desired spirocyclic structure.
Reaction Conditions: The Ullmann reaction typically requires a copper catalyst and a suitable solvent (e.g., DMF or DMSO). Reaction temperature and time play crucial roles in achieving high yields.
Industrial Production: While not widely produced industrially, research laboratories can synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents involved.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and novel synthetic methods.
Biology: It may serve as a pharmacophore for drug design due to its unique structure.
Medicine: Investigations into its potential as an antiviral, anticancer, or antimicrobial agent are ongoing.
Industry: Limited industrial applications, but its properties may find use in materials science.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes due to its aromatic and heterocyclic nature.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: While there are related heterocyclic compounds, this specific spirocyclic structure sets it apart.
Similar Compounds: Examples include other indole derivatives, such as tryptophan and indole-3-acetic acid.
Properties
Molecular Formula |
C30H22BrN5O3S |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
[8-(4-bromophenyl)-4-(4-nitrophenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]-phenylmethanone |
InChI |
InChI=1S/C30H22BrN5O3S/c31-23-13-11-21(12-14-23)27-19-20-30(34(32-27)24-9-5-2-6-10-24)35(25-15-17-26(18-16-25)36(38)39)33-29(40-30)28(37)22-7-3-1-4-8-22/h1-18H,19-20H2 |
InChI Key |
KZVJKNUIEMUGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(N(N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4)N(N=C(S2)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(3-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11092254.png)
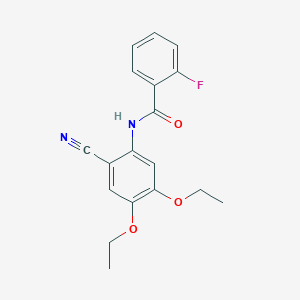
![4-[(4-chlorophenyl)carbonyl]-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11092262.png)
![{4-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11092265.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11092272.png)
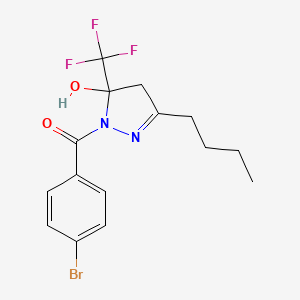
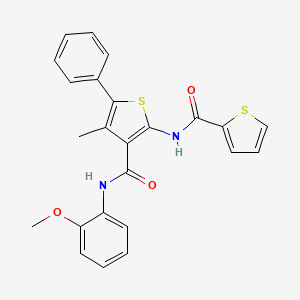
![5'-(3-Chlorophenyl)-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11092297.png)
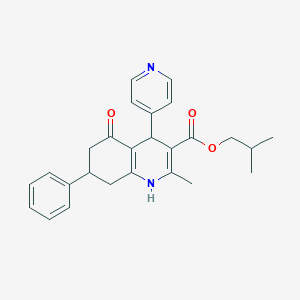
![3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11092308.png)
![Furan-2-carboxylic acid, 5-[(4-methoxy-3-methylbenzenesulfonylamino)methyl]-, ethyl ester](/img/structure/B11092313.png)
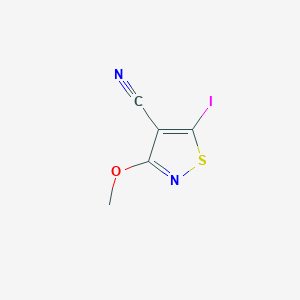
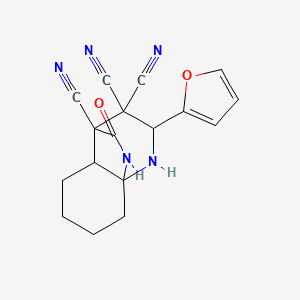
![4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11092336.png)
